1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.3]hexane-1-carboxylic acid
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Overview
Description
1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.3]hexane-1-carboxylic acid is a synthetic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is characterized by its spirocyclic structure, which imparts unique chemical and physical properties. It is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.3]hexane-1-carboxylic acid typically involves the following steps :
Starting Material: The synthesis begins with 3-methylidenecyclobutanecarbonitrile.
Cycloaddition Reaction: A catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to the double bond of the unsaturated nitrile is performed.
Reduction: The nitro and cyano groups are chemoselectively reduced.
Hydrolysis: The ester moiety is hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.3]hexane-1-carboxylic acid has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.
Uniqueness
1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.3]hexane-1-carboxylic acid is unique due to its tert-butoxycarbonyl protecting group, which enhances its stability and reactivity in synthetic applications. Its spirocyclic structure also provides distinct steric and electronic properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2.3]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-8-13(9(15)16)7-12(13)5-4-6-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBRSHOXDYPAMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC12CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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